molecular formula C13H22O2 B13531171 2-Octanoylcyclopentan-1-one

2-Octanoylcyclopentan-1-one

Cat. No.: B13531171
M. Wt: 210.31 g/mol
InChI Key: YHPQLPLRNBCCNX-UHFFFAOYSA-N
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Description

2-Octanoylcyclopentan-1-one is an organic compound with the molecular formula C13H22O2 It is a ketone that features a cyclopentanone ring substituted with an octanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octanoylcyclopentan-1-one can be achieved through several methods. One common approach involves the acylation of cyclopentanone with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like chromatography can be used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Octanoylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted cyclopentanones or cyclopentanol derivatives.

Scientific Research Applications

2-Octanoylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Octanoylcyclopentan-1-one involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The octanoyl group provides hydrophobic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

    2-Cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.

    2-Cyclohexen-1-one: Another similar compound with a cyclohexenone ring.

Uniqueness: 2-Octanoylcyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the octanoyl group enhances its hydrophobicity and influences its reactivity compared to other cyclopentanone derivatives.

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-octanoylcyclopentan-1-one

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-9-12(14)11-8-7-10-13(11)15/h11H,2-10H2,1H3

InChI Key

YHPQLPLRNBCCNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1CCCC1=O

Origin of Product

United States

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